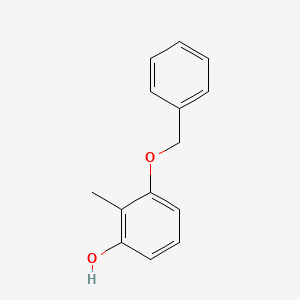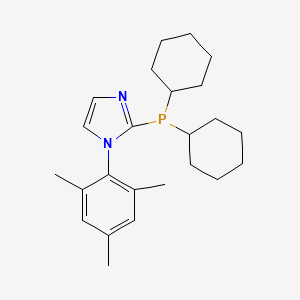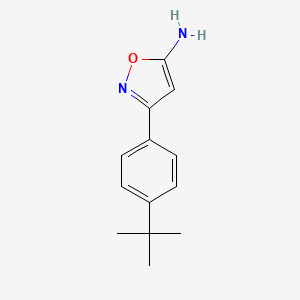
3-(Benzyloxy)-2-methylphenol
Vue d'ensemble
Description
3-(Benzyloxy)-2-methylphenol: is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of 2-methylphenol: The synthesis of 3-(Benzyloxy)-2-methylphenol can be achieved through the benzylation of 2-methylphenol. This involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar benzylation reactions but on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Benzyloxy)-2-methylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: Reduction of this compound can lead to the formation of benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, iron(III) chloride.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-(Benzyloxy)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-methylphenol involves its interaction with various molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, impacting cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)phenol: Similar structure but lacks the methyl group at the ortho position.
4-(Benzyloxy)-2-methylphenol: Similar structure but with the benzyloxy group at the para position.
3-(Benzyloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness:
Propriétés
IUPAC Name |
2-methyl-3-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWJWQOMHAFTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)





![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)


![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)
![1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B3285060.png)

